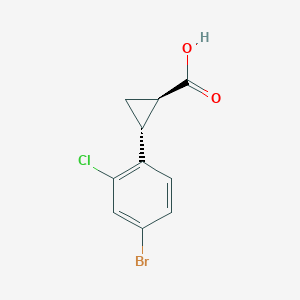

![molecular formula C15H24N2O3S B3007394 N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 754216-72-3](/img/structure/B3007394.png)

N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide" is not directly studied in the provided papers. However, similar compounds with sulfonylamino acetamide structures have been investigated for various properties and activities. For instance, derivatives of acetamides with sulfonyl groups have been synthesized and characterized, showing potential biological activities and interesting molecular structures .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . These methods could potentially be adapted for the synthesis of "N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide".

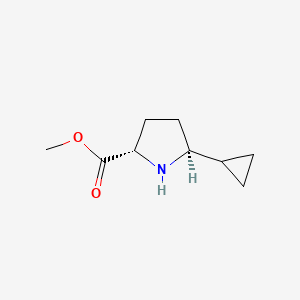

Molecular Structure Analysis

Molecular structures of similar compounds have been determined using techniques such as X-ray crystallography, IR, and NMR spectroscopy. For instance, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . The title compound may also exhibit such hydrogen bonding, influencing its molecular conformation and properties.

Chemical Reactions Analysis

The chemical reactivity of sulfonylamino acetamides can be inferred from studies on similar molecules. For example, the small HOMO-LUMO energy gap of a related compound indicated high chemical reactivity, suggesting that "N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide" might also exhibit similar reactivity . Additionally, the presence of N-H...O hydrogen bonds can affect the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylamino acetamides can be diverse. For instance, the electronic structure, IR assignments, and molecular docking studies of a related anti-amoebic agent provided insights into its physicochemical parameters and potential biological interactions . Similarly, the analysis of hydrogen bonds in substituted acetamides contributed to understanding their electronic behavior and solubility . These findings could be relevant to the physical and chemical properties of "N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide".

Wissenschaftliche Forschungsanwendungen

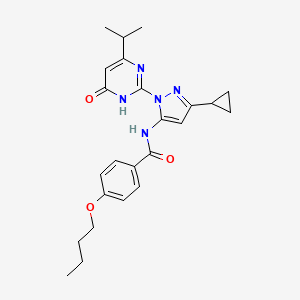

Synthesis and Antimicrobial Evaluation : Novel heterocyclic compounds incorporating a sulfamoyl moiety, which are structurally related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, have been synthesized and evaluated for antimicrobial properties. These compounds have shown promising results against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

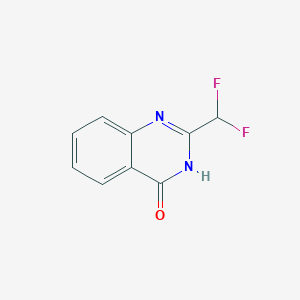

Biologically Active Amides and Amines Modification : Research has focused on modifying medical products like acetazolamide, structurally similar to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, by interacting with fluorine-containing heterocycles. This modification aims to yield heterocyclic compounds with potential biological activity (Sokolov & Aksinenko, 2012).

Drug Metabolism and Bioactive Conjugation : Acetaminophen, a compound related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has been studied for its conversion in the nervous system to a bioactive N-acylphenolamine via fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process is crucial for understanding the metabolic pathways and pharmacological actions of such drugs (Högestätt et al., 2005).

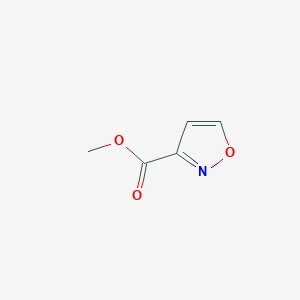

Environmental Application in Detecting Carbonyl Compounds : A novel fluorescent probe, using a derivative structurally related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has been developed for sensitive detection of carbonyl compounds in environmental water samples. This highlights the utility of such compounds in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Immunomodulating Effects in Tumor Treatment : Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, a compound related to N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has shown potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. This compound has demonstrated the ability to enhance the immune response against tumors, suggesting its potential in cancer therapy (Wang et al., 2004).

Wirkmechanismus

Target of Action

The primary target of this compound is Cytochrome P450 2C18 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

It’s known that many sulfonamide derivatives exhibit their antimicrobial and antitumor activities through the inhibition ofdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth.

Biochemical Pathways

The compound likely affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a necessary cofactor for the synthesis of purines, thymidylic acid, and certain amino acids. This disruption can lead to the inhibition of DNA, RNA, and protein synthesis, affecting cell growth and proliferation.

Result of Action

The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway can lead to the inhibition of cell growth and proliferation . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Eigenschaften

IUPAC Name |

N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12(2)9-10-16-15(18)11-17(4)21(19,20)14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZUTGIFRUVYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)